3-Isocyanatopropyltriethoxysilane

Descripción

The exact mass of the compound Triethoxy(3-isocyanatopropyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

triethoxy(3-isocyanatopropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGPKMWIYVTFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN=C=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153487-51-5 | |

| Record name | Silane, triethoxy(3-isocyanatopropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153487-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4038847 | |

| Record name | (3-Isocyanatopropyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Silane, triethoxy(3-isocyanatopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Isocyanatopropyltriethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24801-88-5 | |

| Record name | (3-Isocyanatopropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24801-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxy(3-isocyanatopropyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024801885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxy(3-isocyanatopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Isocyanatopropyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxy(3-isocyanatopropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXY(3-ISOCYANATOPROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR6002P6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isocyanatopropyltriethoxysilane: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isocyanatopropyltriethoxysilane (ICPTES) is a versatile organosilane coupling agent that plays a pivotal role in surface modification and biomaterial engineering. Its unique bifunctional structure, featuring a reactive isocyanate group and hydrolyzable ethoxysilane (B94302) groups, enables it to form stable covalent bonds with both organic and inorganic materials. This guide provides a comprehensive overview of the chemical structure, properties, and key applications of ICPTES, with a focus on experimental protocols and data relevant to research and development in the life sciences.

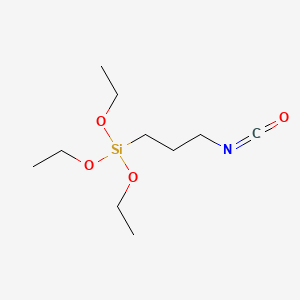

Chemical Structure and Identification

This compound is characterized by a propyl chain linking a highly reactive isocyanate group to a triethoxysilyl group.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 24801-88-5[1][2][3][4][5] |

| Molecular Formula | C10H21NO4Si[1][2][3][4][5] |

| Molecular Weight | 247.36 g/mol [1][2][3][4][5] |

| IUPAC Name | triethoxy(3-isocyanatopropyl)silane[6] |

| Synonyms | (3-Isocyanatopropyl)triethoxysilane, Triethoxy(3-isocyanatopropyl)silane, γ-Isocyanatopropyltriethoxysilane[1][2][3][4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 283 °C (at 760 mmHg) | [1][3][4] |

| 130 °C (at 20 mmHg) | [5] | |

| Density | 0.999 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.420 | [1][3][4] |

| Flash Point | 77 °C | [5] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of ICPTES.

| Spectroscopic Technique | Key Features and Observations |

| FT-IR (Fourier-Transform Infrared) | - Strong, sharp absorption band around 2250-2275 cm⁻¹ corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group.[1][7] - Bands at approximately 2925 cm⁻¹ and 2854 cm⁻¹ are assigned to the stretching vibrations of the aliphatic C-H bonds in the propyl and ethoxy groups.[7] - Strong absorptions in the 1080-1100 cm⁻¹ region are characteristic of the Si-O-C bonds. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Signals corresponding to the protons of the ethoxy groups (triplet and quartet). - Multiplets for the three methylene (B1212753) groups of the propyl chain. The chemical shifts are influenced by the neighboring isocyanate and silyl (B83357) groups.[1][8] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - A characteristic signal for the isocyanate carbon. - Signals for the carbons in the propyl chain and the ethoxy groups. |

| Mass Spectrometry | - Provides information on the molecular weight and fragmentation pattern, confirming the compound's structure. |

Core Chemical Reactions and Signaling Pathways

Hydrolysis and Condensation of the Triethoxysilane (B36694) Group

The triethoxysilane moiety of ICPTES undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on inorganic substrates (like silica, glass, or metal oxides) or with other silanol groups to form stable siloxane bridges (Si-O-Si). This process is fundamental to its function as a surface coupling agent.[9][10][11][12]

References

- 1. This compound | 24801-88-5 | Benchchem [benchchem.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. This compound | 24801-88-5 [chemicalbook.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. (3-Isocyanatopropyl)triethoxysilane, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Triethoxy(3-isocyanatopropyl)silane | C10H21NO4Si | CID 90613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Isocyanatopropyltriethoxysilane (CAS No. 24801-88-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isocyanatopropyltriethoxysilane (ICPTES), a versatile bifunctional organosilane. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in surface modification, bioconjugation, and the development of advanced materials. This guide covers the physicochemical properties, reaction mechanisms, experimental protocols, and key applications of ICPTES, with a focus on its relevance in biomedical and pharmaceutical research.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a unique molecular structure that features a reactive isocyanate group and a hydrolyzable triethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic materials.

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| CAS Number | 24801-88-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₁NO₄Si | [1][2][3][4] |

| Molecular Weight | 247.36 g/mol | [1][2][5] |

| Appearance | Clear, colorless to yellow liquid | [1][6][7] |

| Density | 0.990 - 0.999 g/mL at 25 °C | [6][7][8][9] |

| Boiling Point | 130 °C at 20 mmHg; 283 °C (lit.) | [6][7][8][10][11] |

| Refractive Index (n20/D) | 1.419 - 1.421 | [2][6][8][9][10] |

| Flash Point | 77 - 80 °C (171 - 176 °F) | [1][10][11][12] |

| Solubility | Hydrolyzes in water | [1][7] |

| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [1][6][7] |

Reaction Mechanisms and Signaling Pathways

The utility of ICPTES is rooted in the distinct reactivity of its two functional ends. The triethoxysilane (B36694) group is responsible for binding to inorganic substrates, while the isocyanate group is available for reaction with a variety of nucleophiles.

Hydrolysis and Condensation of the Triethoxysilane Group

The covalent attachment of ICPTES to hydroxyl-rich surfaces, such as silica (B1680970), glass, and metal oxides, proceeds through a two-step hydrolysis and condensation mechanism.

-

Hydrolysis: In the presence of water, the ethoxy groups (-OCH₂CH₃) on the silicon atom are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH). This reaction releases ethanol (B145695) as a byproduct.

-

Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate). Alternatively, they can self-condense with other silanol groups to form a polysiloxane network on the surface.

Isocyanate Group Reactivity

The isocyanate group (-N=C=O) is a highly reactive electrophile that readily reacts with nucleophiles, particularly primary amines (-NH₂), to form stable urea (B33335) linkages (-NH-CO-NH-). It can also react with hydroxyl groups to form urethane (B1682113) linkages and with thiols to form thiocarbamate linkages. This reactivity is central to its use in bioconjugation and for attaching organic molecules to functionalized surfaces.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the literature. Researchers should optimize these protocols for their specific substrates and applications.

Protocol for Surface Functionalization of Silica Nanoparticles

This protocol describes the covalent attachment of ICPTES to the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles (SiNPs)

-

This compound (ICPTES)

-

Anhydrous toluene (B28343)

-

Ethanol

-

Diisopropylethylamine (DIPEA, optional catalyst)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Nanoparticle Preparation: Disperse a known amount of silica nanoparticles in anhydrous toluene via sonication to create a homogeneous suspension.

-

Reaction Setup: Transfer the suspension to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Purge the system with an inert gas (Argon or Nitrogen).

-

Silanization: Add ICPTES to the nanoparticle suspension. For every 1 gram of SiNPs, a typical starting point is 0.2-0.5 mmol of ICPTES. If desired, a catalytic amount of DIPEA can be added.

-

Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and stir for 12-24 hours under an inert atmosphere.

-

Washing: After the reaction, cool the mixture to room temperature. Centrifuge the suspension to pellet the functionalized nanoparticles.

-

Purification: Discard the supernatant and re-disperse the nanoparticles in fresh anhydrous toluene. Repeat the centrifugation and re-dispersion steps three times to remove unreacted silane (B1218182).

-

Final Wash and Drying: Perform a final wash with ethanol and then dry the functionalized nanoparticles under vacuum.

Protocol for Bioconjugation to ICPTES-Functionalized Surfaces

This protocol outlines the immobilization of a protein or other amine-containing biomolecule onto an ICPTES-functionalized surface.

Materials:

-

ICPTES-functionalized substrate (e.g., glass slide, nanoparticles)

-

Amine-containing biomolecule (e.g., protein, antibody, peptide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Blocking agent (e.g., Bovine Serum Albumin (BSA) or ethanolamine)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Biomolecule Preparation: Dissolve the amine-containing biomolecule in PBS at the desired concentration.

-

Immobilization: Immerse the ICPTES-functionalized substrate in the biomolecule solution. Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

-

Washing: After incubation, remove the substrate and wash it thoroughly with the washing buffer to remove any non-covalently bound biomolecules.

-

Blocking (Optional but Recommended): To prevent non-specific binding in subsequent applications, immerse the substrate in a solution of a blocking agent (e.g., 1% BSA in PBS or 1 M ethanolamine) for 1 hour at room temperature.

-

Final Wash: Wash the substrate again with the washing buffer and then with deionized water.

-

Storage: The bioconjugated surface can be stored in an appropriate buffer at 4°C for short-term use or dried for long-term storage.

Applications in Research and Drug Development

The unique properties of ICPTES make it a valuable tool in various scientific disciplines, particularly in fields related to drug development and diagnostics.

Bioconjugation and Biosensors

The ability of the isocyanate group to react with primary amines is widely exploited for the covalent immobilization of biomolecules.[13] This is fundamental for the development of:

-

Biosensors: Antibodies, enzymes, or nucleic acids can be attached to transducer surfaces to create highly specific and sensitive biosensors.

-

Affinity Chromatography: Ligands can be immobilized onto a solid support for the purification of specific target molecules.

-

Cell-Surface Interactions Studies: Surfaces can be patterned with specific proteins or peptides to study cell adhesion, proliferation, and differentiation.

Drug Delivery Systems

ICPTES is used to functionalize nanoparticles (e.g., silica, iron oxide) for drug delivery applications.[14][15][16][] The isocyanate group can be used to:

-

Attach Targeting Ligands: Antibodies or peptides that recognize specific cell surface receptors can be conjugated to the nanoparticle surface to enhance targeted delivery to diseased tissues, such as tumors.

-

Link Therapeutic Agents: Drugs containing amine groups can be covalently attached to the nanoparticle carrier.

-

Improve Biocompatibility: The silane layer can be further modified with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce immunogenicity and prolong circulation time.

Surface Modification of Medical Devices

Silane coatings are increasingly used to modify the surfaces of medical devices to improve their biocompatibility and performance.[2][6][11][12] ICPTES can be used to create a reactive surface on implants or diagnostic tools, which can then be further functionalized to:

-

Reduce Biofouling: By attaching anti-fouling polymers.

-

Promote Tissue Integration: By immobilizing cell-adhesive peptides.

-

Enhance Lubricity: By grafting lubricious polymer brushes.

Safety and Toxicology

This compound is a reactive chemical and must be handled with appropriate safety precautions.

Table 2: Toxicological and Safety Information

| Hazard Information | Description | References |

| Acute Toxicity | Harmful if swallowed or in contact with skin. Fatal if inhaled. | [10] |

| Skin Corrosion/Irritation | Causes severe skin burns. May cause an allergic skin reaction. | [10] |

| Eye Damage/Irritation | Causes serious eye damage. | [10] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [10] |

| Handling Precautions | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). Avoid breathing vapors. | [10] |

| Biocompatibility | While the monomer is toxic, surfaces modified with silanes have been shown to be biocompatible in various medical applications. The final biocompatibility depends on the completeness of the reaction and the nature of the attached molecules. | [2][6][11][12] |

Note on Hydrolysis Product: Upon contact with water, ICPTES hydrolyzes and releases ethanol.[10] In case of ingestion, this can lead to ethanol-related toxic effects.[10]

Conclusion

This compound is a powerful and versatile molecule for surface science and bioconjugation. Its dual reactivity allows for the stable anchoring of organic functionalities onto a wide range of inorganic substrates. For researchers and professionals in drug development, ICPTES offers a robust platform for creating sophisticated drug delivery systems, developing advanced biosensors, and improving the biocompatibility of medical devices. A thorough understanding of its chemistry and careful handling are essential for its successful and safe application in research and development.

References

- 1. Functionalisation of mesoporous silica nanoparticles with 3-isocynatopropyltrichlorosilane [comptes-rendus.academie-sciences.fr]

- 2. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]

- 3. m.youtube.com [m.youtube.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 8. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]

- 10. How Polysilane Reinforces Safe Design in Biomedical Devices? [eureka.patsnap.com]

- 11. dakenchem.com [dakenchem.com]

- 12. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction Mechanism of (3-Isocyanatopropyl)triethoxysilane (IPTS) with Hydroxyl Groups

The strategic modification of surfaces is a cornerstone of advanced material science, particularly within the biomedical and pharmaceutical fields. Silane (B1218182) coupling agents are pivotal in this context, enabling the stable functionalization of inorganic substrates to enhance adhesion, immobilize biomolecules, or alter surface properties. This guide provides a detailed examination of the reaction mechanism of (3-Isocyanatopropyl)triethoxysilane (IPTS), a bifunctional organosilane, with hydroxylated surfaces. IPTS is particularly notable for its dual reactivity: the triethoxysilane (B36694) group forms robust siloxane bonds with substrates, while the terminal isocyanate group offers a versatile handle for the covalent attachment of a wide range of molecules.

The Core Reaction Mechanism: A Multi-Step Process

The covalent attachment of trialkoxysilanes like IPTS to a hydroxyl-bearing surface (e.g., glass, silica (B1680970), or oxidized metals) is not a single reaction but a sequence of four primary steps: hydrolysis, condensation, hydrogen bonding, and covalent bond formation.[1] While often described sequentially, these reactions can occur concurrently once hydrolysis begins.[1]

-

Hydrolysis: The process is initiated by the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silicon atom in the presence of water. This reaction replaces the alkoxy groups with hydroxyl groups, forming reactive silanols (Si-OH). Water required for this step can originate from the solvent, atmospheric moisture, or adsorbed water on the substrate surface.[1][2] The hydrolysis rate is influenced by pH and the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing 6-10 times faster than ethoxy groups.[2]

-

Condensation: The newly formed silanol (B1196071) groups are highly reactive and can condense with each other to form oligomers containing stable siloxane (Si-O-Si) bonds.[1][2] The extent of this self-condensation is governed by factors such as the concentration of the silane, the amount of available water, and pH.[1][3]

-

Hydrogen Bonding: The silanol-containing oligomers then approach the substrate and form hydrogen bonds with the surface hydroxyl groups (-OH).[1] This is a crucial intermediate step that positions the silane for covalent attachment.

-

Covalent Bond Formation: Finally, during a drying or curing step (often involving heat), a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups on the substrate.[1] This expels a water molecule and forms a durable, covalent Si-O-Substrate bond. Typically, only one or two of the three silanol groups on each silicon atom bond directly to the surface; the remaining groups may cross-link with adjacent silane molecules, forming a stable, networked interlayer.[1]

The terminal isocyanate (-NCO) group of IPTS remains available for subsequent reactions. Isocyanates are highly reactive towards nucleophiles, particularly primary amines (-NH₂) and hydroxyl (-OH) groups, forming urethane (B1682113) linkages. This secondary reaction is critical for applications like immobilizing proteins, drugs, or other functional molecules. The reaction between the isocyanate group and a surface hydroxyl group is significantly slower than the silanization reaction and often requires catalysis.[4]

Factors Influencing the Silanization Process

The quality, thickness, and stability of the resulting silane layer are highly dependent on the reaction conditions. Key parameters must be carefully controlled to achieve reproducible outcomes.

| Parameter | Effect on Reaction | Optimal Conditions & Remarks |

| Water Content | Essential for the initial hydrolysis step. Excess water can lead to rapid self-condensation in solution, forming unstable oligomers that may weakly adsorb rather than covalently bond to the surface.[1][5] | The required water/silane ratio depends on the number of hydrolyzable groups; for trialkoxysilanes, the stoichiometric ratio is 1.5.[5] Water can be introduced via the solvent, atmosphere, or as a pre-adsorbed layer on the substrate. |

| pH | Catalyzes both hydrolysis and condensation reactions. Acidic conditions tend to promote hydrolysis while slowing condensation, whereas basic conditions accelerate condensation.[3][6] | The isoelectric point of silica is around pH 2. At pH values above this, the surface is negatively charged, which can influence reaction kinetics. An optimal pH is often empirically determined for specific applications. |

| Solvent | Affects silane solubility and solution homogeneity. Protic solvents (like ethanol) can participate in the reaction, while aprotic solvents (like toluene) limit the water source to what is on the substrate or in the atmosphere, favoring monolayer formation.[5] | Anhydrous toluene (B28343) is often used for vapor-phase deposition or when aiming for a monolayer. Aqueous alcohol solutions are common for liquid-phase deposition but can result in thicker, cross-linked layers.[7] |

| Concentration | Higher silane concentrations can lead to the formation of thicker, multilayer films.[1] | For monolayer coverage, low concentrations (e.g., 0.1-2% by volume) are typically used.[8][9] Deposition from a 0.25% solution can result in 3-8 molecular layers.[1] |

| Temperature & Time | Higher temperatures accelerate both hydrolysis and condensation, particularly the final covalent bond formation (curing).[1] | Reaction times can range from minutes to several hours (4-12 hours is typical for some methods).[1] Curing is often performed at elevated temperatures (e.g., 110-120°C) for 30-60 minutes to drive off water and ensure covalent bonding.[9][10] |

Experimental Protocols for Surface Silanization

Achieving a stable and uniform silane layer requires meticulous attention to the experimental procedure, from substrate preparation to post-deposition curing. Below are representative protocols for both vapor-phase and liquid-phase deposition.

A. Substrate Preparation (Prerequisite for all protocols)

-

Cleaning: The substrate (e.g., glass slides, silicon wafers) must be scrupulously cleaned to remove organic contaminants. This can be achieved by sonication in solvents like acetone (B3395972) and methanol.[10]

-

Hydroxylation: The surface must possess a sufficient density of hydroxyl groups. This is often accomplished by exposing the substrate to an air or oxygen plasma, or by immersion in a "Piranha" solution (a 7:3 mixture of H₂SO₄ and H₂O₂).[11][12] Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.[12]

-

Drying: The hydroxylated substrate is rinsed thoroughly with deionized water and dried, for example, under a stream of nitrogen or in an oven at 110°C.[10][12]

B. Protocol 1: Vapor-Phase Silanization

This method is often preferred for creating thin, uniform monolayers.

-

Place the cleaned, hydroxylated substrates on a rack inside a vacuum desiccator.

-

In a small container (e.g., a petri dish), place a small volume (e.g., 200 µL) of IPTS inside the desiccator, ensuring it does not touch the substrates.[9]

-

Evacuate the desiccator using a vacuum pump.

-

Place the sealed desiccator in an oven or water bath set to a specific temperature (e.g., 40-70°C) for a defined period (e.g., 1-2 hours) to allow the silane vapor to deposit on the substrates.[9]

-

After the reaction, vent the desiccator and remove the substrates.

-

Transfer the silanized substrates to an oven for a curing step (e.g., 1 hour at 120°C) to form stable covalent bonds and remove any physisorbed silane.[9]

C. Protocol 2: Liquid-Phase Silanization (Anhydrous Solvent)

-

Prepare a solution of IPTS (e.g., 1-2% v/v) in a dry, aprotic solvent such as toluene or acetone in a moisture-controlled environment (e.g., a nitrogen-filled glove bag).[12]

-

Immerse the cleaned, hydroxylated substrates in the fresh silane solution.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes to overnight), sometimes with gentle agitation.[12]

-

Remove the substrates from the solution and rinse them thoroughly with the pure solvent (e.g., toluene, then acetone) to remove non-reacted silane.[12] Sonication during rinsing can aid in removing physisorbed multilayers.[12]

-

Dry the substrates under a stream of nitrogen.

-

Perform a thermal curing step in an oven (e.g., 1-2 hours at 125°C).[12]

Applications in Drug Development and Research

The ability to reliably functionalize surfaces using IPTS and similar silanes is crucial in drug development. Applications include:

-

Biosensors: Covalently immobilizing antibodies or enzymes onto sensor chips for diagnostic assays.[13]

-

Drug Delivery: Modifying the surface of nanoparticles (e.g., silica or iron oxide) to attach targeting ligands or drugs.

-

Biomaterials: Improving the biocompatibility of implants by creating surfaces that can bind anti-fouling polymers or cell-adhesion peptides.

-

Microfluidics: Tailoring the surface properties of "organ-on-a-chip" devices to better mimic physiological environments and study drug metabolism and toxicity.[14]

By providing a stable, reactive isocyanate handle, IPTS serves as a critical molecular bridge between the inorganic and biological worlds, enabling significant advancements across the life sciences.

References

- 1. gelest.com [gelest.com]

- 2. gelest.com [gelest.com]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 9. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]

- 10. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]

- 11. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. surfmods.jp [surfmods.jp]

- 13. researchgate.net [researchgate.net]

- 14. Revolutionizing drug development: harnessing the potential of organ-on-chip technology for disease modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Isocyanate Groups in Organosilanes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilanes bearing an isocyanate group are bifunctional molecules of significant interest in materials science, surface chemistry, and bioconjugation. These compounds, such as 3-isocyanatopropyltriethoxysilane, possess two distinct reactive centers: a highly electrophilic isocyanate (-NCO) group and a hydrolyzable alkoxysilane (-Si(OR)₃) group.[1] This dual functionality allows them to act as molecular bridges, covalently bonding organic polymers to inorganic substrates.[2][3] The isocyanate group provides a versatile handle for reaction with a wide range of organic functional groups containing active hydrogen atoms, while the silane (B1218182) moiety enables robust anchoring to hydroxyl-rich surfaces like glass, metals, and silica (B1680970) through the formation of stable siloxane (-Si-O-Si-) bonds.[1][3] Understanding the distinct reactivity of the isocyanate group is paramount for controlling the outcomes of surface modification, cross-linking, and composite material fabrication.

Core Reactivity of the Isocyanate Group

The reactivity of the isocyanate functional group (R−N=C=O) is dominated by the electrophilic character of the central carbon atom. This carbon is bonded to two highly electronegative atoms (nitrogen and oxygen), rendering it susceptible to attack by a variety of nucleophiles.[4] Theoretical and experimental studies show that nucleophilic addition occurs preferentially across the N=C double bond rather than the C=O bond.[5][6] This is because attack at the carbon and addition to the nitrogen results in a more stable intermediate, which then rearranges to the final product.[7]

The general mechanism involves the attack of a nucleophile (Nu-H) on the isocyanate carbon, with the concurrent shift of electrons to the nitrogen atom. The resulting intermediate is then protonated to yield the final stable adduct.

Caption: General pathway of nucleophilic attack on an isocyanate group.

Key Reactions of the Isocyanate Group

The isocyanate group readily reacts with compounds containing active hydrogen atoms, most notably alcohols, amines, and water.[4]

Reaction with Alcohols (Alcoholysis)

Isocyanates react with alcohols to form carbamate (B1207046) (urethane) linkages.[4] This reaction is the foundation of the polyurethane industry.[8] The reaction is significantly faster with primary alcohols than with secondary alcohols, and tertiary alcohols react very slowly.[8][9] The mechanism can be complex, with evidence suggesting the participation of multiple alcohol molecules in the transition state, acting as both nucleophile and proton transfer agent.[5][6]

Caption: Reaction of an isocyanate with an alcohol to form a urethane (B1682113).

Reaction with Amines (Amination)

The reaction of isocyanates with primary or secondary amines is typically very rapid and results in the formation of urea (B33335) linkages.[4] This reaction is generally faster than the corresponding reaction with alcohols. If a diisocyanate is reacted with a diamine, the result is the formation of a polyurea polymer chain.[4]

Caption: Reaction of an isocyanate with a primary amine to form a urea.

Reaction with Water (Hydrolysis)

Isocyanates react with water in a two-step process. The initial reaction forms an unstable carbamic acid intermediate, which then rapidly decomposes to yield a primary amine and carbon dioxide gas.[4][7] The newly formed amine is highly reactive and can immediately react with another isocyanate molecule to form a urea linkage. This reaction is particularly important in moisture-cure systems, where atmospheric moisture initiates the curing process and the evolved CO₂ can act as a blowing agent to create foams.[4]

Caption: Hydrolysis of an isocyanate to form an amine and carbon dioxide.

Trimerization

In the presence of certain catalysts (e.g., carboxylic acid salts), isocyanates can react with themselves to form a highly stable, six-membered ring structure known as an isocyanurate.[4] This trimerization reaction is used to produce polyisocyanurate (PIR) resins, which are valued for their thermal stability.[4]

Factors Influencing Isocyanate Reactivity

Steric and Electronic Effects

The reactivity of the isocyanate group is influenced by the electronic nature and steric bulk of the 'R' group attached to it.

-

Electronic Effects: Electron-withdrawing groups attached to the isocyanate increase the electrophilicity of the carbon atom, enhancing its reactivity. Conversely, electron-donating groups decrease reactivity.

-

Steric Hindrance: Bulky substituents near the isocyanate group can sterically hinder the approach of nucleophiles, thereby slowing down the reaction rate. This is evident in the lower reactivity of secondary alcohols compared to primary alcohols.[9]

Catalysis

The reaction between isocyanates and alcohols is often slow and requires catalysis to proceed at a practical rate, especially with less reactive aliphatic isocyanates.[10]

-

Tertiary Amines: These catalysts are commonly used, particularly for aromatic isocyanates. They are believed to function by forming a complex with the isocyanate group, which activates it for nucleophilic attack.[11]

-

Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the isocyanate-hydroxyl reaction.[12] However, due to toxicity concerns, there is a significant research effort to find alternatives.[12][13] Zirconium chelates, for example, have been shown to be selective catalysts for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[12] The catalytic mechanism can proceed through association with either the isocyanate (Lewis acid mechanism) or the alcohol (insertion mechanism).[10]

The Dual Nature of Isocyanato Organosilanes

In an isocyanato organosilane, two distinct reactions can occur: the reaction of the isocyanate group and the hydrolysis/condensation of the alkoxysilane groups. The desired outcome in most applications is a sequential reaction where the highly reactive isocyanate group reacts first with an organic moiety, followed by the moisture-induced hydrolysis and condensation of the silane groups to bond to a surface or crosslink.

The reaction of the -NCO group with an alcohol (-OH) is significantly faster than the reaction of the alkoxysilane (-Si(OR)₃) group with the same alcohol, especially under typical, near-neutral pH conditions and in the absence of specific silane hydrolysis catalysts.[14] The hydrolysis of alkoxysilanes is catalyzed by either acid or base and is slow at neutral pH.[3][15] This difference in reactivity allows for a controlled, stepwise functionalization process.

Caption: Logical workflow for the dual reactivity of isocyanato organosilanes.

Quantitative Data Summary

The kinetics of isocyanate reactions are critical for controlling polymerization and cross-linking processes. The following table summarizes representative kinetic data for the uncatalyzed reaction of phenyl isocyanate with various alcohols, highlighting the structural effects on reactivity.

| Reactant Alcohol | Alcohol Type | Apparent Activation Energy (kJ mol⁻¹) | Reference |

| Propan-1-ol | Primary | 30 - 48 | [9] |

| Butan-1-ol | Primary | 30 - 48 | [9] |

| Propan-2-ol | Secondary | 41 - 52 | [9] |

| Butan-2-ol | Secondary | 41 - 52 | [9] |

Table 1: Apparent activation energies for the uncatalyzed alcoholysis of phenyl isocyanate. Primary alcohols exhibit lower activation energies and thus higher reaction rates compared to secondary alcohols.[9]

Experimental Protocols

Synthesis of a Urethane-Silane Adduct via Alcoholysis

This protocol describes a representative procedure for the reaction of this compound with a primary alcohol to form a urethane-functionalized silane.

Materials:

-

This compound (95%)

-

1-Butanol (B46404) (anhydrous)

-

Anhydrous Toluene (B28343)

-

Dibutyltin dilaurate (DBTDL) catalyst solution (e.g., 1% in toluene), if needed

-

Nitrogen or Argon gas supply

-

Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain the system under a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: To the flask, add 1-butanol (1.0 equivalent) dissolved in anhydrous toluene (approx. 2 M concentration).

-

Initiation: While stirring, add this compound (1.0 equivalent) dropwise to the alcohol solution at room temperature. An exotherm may be observed.

-

Catalysis (Optional): For a controlled and complete reaction, a catalytic amount of DBTDL (e.g., 50-100 ppm) can be added.

-

Reaction: Heat the mixture to 60-80°C and stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the strong, sharp isocyanate peak at approximately 2270 cm⁻¹ indicates the completion of the reaction. The concurrent appearance of the urethane carbonyl peak (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) will also be observed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude urethane-silane product.

-

Characterization: The final product can be characterized by FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the formation of the urethane linkage and the integrity of the triethoxysilane (B36694) group.

Surface Modification of a Glass Substrate

This protocol outlines the subsequent use of the synthesized urethane-silane to modify a glass surface.

Materials:

-

Urethane-silane adduct (from Protocol 7.1)

-

Ethanol (B145695)/Water solution (e.g., 95:5 v/v) with pH adjusted to 4.5-5.5 with acetic acid

-

Glass slides

-

Ethanol and Deionized Water for cleaning

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass slides by sonicating in ethanol, followed by deionized water. Dry the slides in an oven at 110°C for 1 hour and cool to room temperature.

-

Silane Solution Preparation: Prepare a 1-2% (w/v) solution of the urethane-silane adduct in the 95:5 ethanol/water solution. Stir the solution for 5-10 minutes to allow for partial hydrolysis of the ethoxy groups to silanols.

-

Deposition: Immerse the cleaned glass slides in the silane solution for 2-5 minutes.

-

Rinsing: Remove the slides and rinse thoroughly with ethanol to remove any physisorbed silane.

-

Curing: Cure the coated slides in an oven at 110-120°C for 15-30 minutes. This step promotes the condensation of the silanol groups with the hydroxyl groups on the glass surface and with each other to form a stable, cross-linked polysiloxane network.

-

Characterization: The modified surface can be characterized by techniques such as contact angle measurements (to assess changes in hydrophobicity/hydrophilicity) and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the organic layer.[16]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. russoindustrial.ru [russoindustrial.ru]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. | Semantic Scholar [semanticscholar.org]

- 7. quora.com [quora.com]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. researchgate.net [researchgate.net]

- 10. turkchem.net [turkchem.net]

- 11. poliuretanos.com.br [poliuretanos.com.br]

- 12. wernerblank.com [wernerblank.com]

- 13. adhesivesmag.com [adhesivesmag.com]

- 14. researchgate.net [researchgate.net]

- 15. paint.org [paint.org]

- 16. researchgate.net [researchgate.net]

3-Isocyanatopropyltriethoxysilane molecular weight and formula

This guide provides the fundamental molecular properties of 3-Isocyanatopropyltriethoxysilane, a bifunctional organosilane used extensively as a coupling agent and surface modifier in materials science.

Molecular Properties

The essential quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations in experimental designs and for characterization using mass spectrometry.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₁NO₄Si | [1][2][3][4][5][6] |

| Molecular Weight | 247.36 g/mol | [3][5][6] |

| Alternate Reported MW | 247.37 g/mol | [1][2] |

| Canonical SMILES | CCO--INVALID-LINK--(OCC)OCC | [6][7] |

| InChI Key | FRGPKMWIYVTFIQ-UHFFFAOYSA-N | [6][7] |

Structural Composition

The structure of this compound consists of two primary functional moieties linked by a propyl chain. This bifunctional nature allows it to bridge inorganic substrates (via the silane (B1218182) group) and organic polymers (via the isocyanate group).

Caption: Logical breakdown of this compound.

References

- 1. gelest.com [gelest.com]

- 2. This compound, 95% | [gelest.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. echemi.com [echemi.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. Triethoxy(3-isocyanatopropyl)silane | C10H21NO4Si | CID 90613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Triethoxysilyl)propyl isocyanate 95 24801-88-5 [sigmaaldrich.com]

A Comprehensive Guide to Synonyms for 3-Isocyanatopropyltriethoxysilane in Scientific Literature

For researchers, scientists, and professionals in drug development, a thorough literature search is the cornerstone of innovative work. When investigating the silane (B1218182) coupling agent 3-Isocyanatopropyltriethoxysilane, a multitude of synonyms and trade names are often used interchangeably in technical papers, patents, and commercial datasheets. A comprehensive understanding of these alternative identifiers is crucial to ensure a complete and effective literature review.

This technical guide provides an in-depth compilation of synonyms, trade names, and other identifiers for this compound, systematically organized to aid in your research endeavors.

Primary Chemical Identifiers

The most unambiguous way to identify this compound is through its CAS Registry Number and its formal IUPAC name. These identifiers are standardized and globally recognized.

| Identifier Type | Value |

| CAS Number | 24801-88-5[1][2][3][4][5] |

| IUPAC Name | triethoxy(3-isocyanatopropyl)silane[1][3] |

| Molecular Formula | C10H21NO4Si[1][4][5] |

| Molecular Weight | 247.36 g/mol [1][4] |

Systematic and Common Chemical Names

Beyond the formal IUPAC nomenclature, a variety of systematic and common names are frequently encountered in the literature. These names often describe the molecule's structure in different ways.

| Synonym Category | Examples |

| Primary Synonyms | (3-Isocyanatopropyl)triethoxysilane[1][2][3] |

| 3-(Triethoxysilyl)propyl isocyanate[1][2][3][5][6] | |

| Triethoxy(3-isocyanatopropyl)silane[1][2][3] | |

| Positional Isomer Variants | gamma-isocyanatopropyltriethoxysilane[1][7][8] |

| γ-Isocyanopropyltriethoxysilane[2][3] | |

| γ-(Triethoxysilyl)propyl isocyanate[2] | |

| Alternative Phrasing | Isocyanatopropyltriethoxysilane[1][2][4][7][8][9] |

| triethoxysilylpropyl isocyanate[2][3] | |

| Isocyanic acid, 3-(triethoxysilyl)propyl ester[2][3][8][9] | |

| 1-(Triethoxysilyl)-3-isocyanatopropane[2] |

Commercial Trade Names and Codes

Numerous chemical manufacturers market this compound under various trade names and product codes. These are essential to include in searches of commercial literature and patent databases.

| Manufacturer/Supplier | Trade Name/Code |

| Momentive | Silquest A 1310[2][10], Silquest A-Link 25[2][10] |

| Evonik | Dynasylan A 1310[2][10] |

| Shin-Etsu | KBE 9007[2][10], KBM 9003[2][10], KBM 9007[2][10] |

| Various | A 1310[2][10], A-Link 25[2][10], I 7840[2][4][7][8], Y 9030[2][4][7][8], KH-907[4][11], ICPTES[4][9] |

A more extensive list of trade names and supplier-specific codes includes:

Regulatory and Database Identifiers

For searches related to regulatory information, safety data, and chemical databases, the following identifiers are pertinent.

| Identifier Type | Value |

| EINECS Number | 246-467-6[3][7] |

| UNII | 9BR6002P6E[3][4] |

| EC Number | 246-467-6[3] |

| DSSTox Substance ID | DTXSID4038847[3] |

| PubChem CID | 90613[3] |

| RTECS Number | VV6691000[4] |

Experimental Protocols and Methodologies

While this guide focuses on synonyms, a comprehensive literature search will lead to various experimental protocols. When evaluating studies utilizing this compound, it is critical to examine the detailed methodologies. Key experimental details to look for include:

-

Surface Functionalization: Protocols will often detail the method for grafting the silane onto a substrate. This includes the solvent system, reaction temperature, concentration of the silane, and curing conditions.

-

Characterization Techniques: Look for surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and contact angle measurements to confirm the successful modification of the surface.

-

Application-Specific Assays: Depending on the research area, protocols will vary. For example, in drug delivery, this might involve nanoparticle synthesis and characterization, drug loading and release studies, and in vitro/in vivo biocompatibility and efficacy assays.

Logical Relationships in Literature Search Strategy

A systematic approach to a literature search using these synonyms is essential. The following diagram illustrates a logical workflow for a comprehensive search.

Caption: A workflow for a comprehensive literature search.

By employing this structured approach and utilizing the extensive list of synonyms provided, researchers can ensure a thorough and efficient review of the existing literature on this compound, paving the way for informed and impactful scientific discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 24801-88-5: (3-Isocyanatopropyl)triethoxysilane [cymitquimica.com]

- 3. Triethoxy(3-isocyanatopropyl)silane | C10H21NO4Si | CID 90613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 24801-88-5 [chemicalbook.com]

- 5. CAS 24801-88-5 this compound, Silquest A Link 25 | Silfluo [silfluosilicone.com]

- 6. This compound | 24801-88-5 | FT62906 [biosynth.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. (3-Isocyanatopropyl)triethoxysilane, 95% | Fisher Scientific [fishersci.ca]

- 10. echemi.com [echemi.com]

- 11. chinacouplingagents.com [chinacouplingagents.com]

A Technical Guide to the Fundamental Principles of Silane Coupling Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silane (B1218182) coupling agents are organosilicon compounds that serve as molecular bridges at the interface between inorganic and organic materials.[1][2] Their unique dual-functional structure allows them to form stable covalent bonds with both types of materials, significantly enhancing adhesion, mechanical strength, and durability of composite materials, coatings, and adhesives.[3][4][5] This in-depth guide explores the core principles of silane coupling agents, including their chemical structure, mechanism of action, and key experimental methodologies for their application and evaluation. This information is particularly relevant for researchers in drug development, where surface modification and biocompatibility are critical.[6][7]

Chemical Structure of Silane Coupling Agents

The general chemical structure of a silane coupling agent can be represented as Y-R-Si-X₃ .[8][9][10]

-

X represents a hydrolyzable group, typically an alkoxy (e.g., methoxy, ethoxy) or acetoxy group.[1] These groups are responsible for reacting with the inorganic substrate.[4]

-

Si is the central silicon atom.

-

R is a linker, usually a stable alkyl chain, that connects the silicon atom to the organofunctional group.[9]

-

Y is an organofunctional group that is tailored to react with a specific organic polymer.[1] Common examples include amino, epoxy, vinyl, and methacryloxy groups.[4][8]

The choice of the Y group is critical as it determines the compatibility and reactivity with the desired organic matrix.[1]

Mechanism of Action

The efficacy of silane coupling agents is rooted in a multi-step mechanism that creates a durable bridge between inorganic and organic materials.[1][11] This process can be broadly categorized into four stages: hydrolysis, condensation, adsorption, and reaction with the organic matrix.

Step 1: Hydrolysis

The process begins with the hydrolysis of the alkoxy or other hydrolyzable groups (X) on the silicon atom in the presence of water to form reactive silanol (B1196071) groups (-Si-OH).[5][11] This reaction can be influenced by pH, with acidic or basic conditions often accelerating the hydrolysis rate.[12][13]

Caption: The hydrolysis of a trialkoxy silane to form a reactive silanol.

Step 2: Condensation

The newly formed silanol groups are highly reactive and can undergo condensation in two ways:

-

Self-condensation: Silanol groups can react with each other to form stable siloxane bonds (-Si-O-Si-), creating oligomeric or polymeric structures.[11][13]

-

Condensation with Substrate: The silanol groups form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, metal oxides).[11] Upon drying or curing, these hydrogen bonds are converted into stable covalent siloxane bonds, effectively grafting the silane onto the substrate surface.[5][11]

Caption: The condensation reaction between silanol groups and an inorganic substrate.

Step 3: Adsorption and Interfacial Layer Formation

The silane molecules adsorb onto the inorganic surface, forming a thin, often multi-layered, interfacial region.[14] The nature of this layer, whether a monolayer or a more complex network, depends on factors like silane concentration, solvent, and treatment conditions.[11][14]

Step 4: Reaction with Organic Matrix

The organofunctional group (Y) of the now surface-bound silane is oriented away from the inorganic substrate and is available to react with the organic polymer matrix.[4][5] This reaction, which can be a covalent bond or a strong intermolecular interaction, completes the molecular bridge, ensuring strong adhesion between the two dissimilar materials.[1][5]

Caption: The final step where the organofunctional group of the silane reacts with the organic polymer.

Quantitative Performance Data

The effectiveness of silane coupling agents can be quantified through various performance metrics. The following tables summarize typical improvements observed with the use of silane coupling agents. It is important to note that actual values are highly dependent on the specific silane, substrate, polymer, and experimental conditions.

Table 1: Representative Improvement in Mechanical Properties of Composites

| Property | Without Silane | With Silane Treatment | % Improvement |

| Tensile Strength (MPa) | 80 | 150 | 87.5% |

| Flexural Strength (MPa) | 120 | 250 | 108.3% |

| Impact Strength (kJ/m²) | 30 | 65 | 116.7% |

Table 2: Representative Adhesion Strength on Different Substrates

| Substrate | Adhesive System | Shear Strength (MPa) without Silane | Shear Strength (MPa) with Amino-Silane |

| Glass | Epoxy | 15 | 35 |

| Aluminum | Polyurethane | 10 | 25 |

| Silica Filler | Polypropylene | 5 | 18 |

Detailed Experimental Protocols

Protocol for Surface Treatment of Glass Slides

This protocol describes a general procedure for modifying the surface of glass slides with a silane coupling agent.

Materials:

-

Glass microscope slides

-

Silane coupling agent (e.g., 3-Aminopropyltriethoxysilane - APTES)

-

Deionized water

-

Acetic acid (optional, to adjust pH)

-

Beakers

-

Magnetic stirrer and stir bar

-

Oven

Procedure:

-

Cleaning the Substrate:

-

Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

-

Dry the slides under a stream of nitrogen or in an oven at 110°C for 30 minutes.

-

To activate the surface with hydroxyl groups, the slides can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).

-

-

Preparation of Silane Solution:

-

Silanization:

-

Immerse the cleaned and dried glass slides in the prepared silane solution for a specified time, typically ranging from 2 to 60 minutes.

-

After immersion, rinse the slides with ethanol to remove any excess, unreacted silane.

-

-

Curing:

-

Cure the silanized slides in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds between the silane and the glass surface.[11]

-

-

Characterization:

-

The success of the surface modification can be evaluated by techniques such as contact angle measurement (an increase in hydrophobicity or hydrophilicity depending on the silane), X-ray Photoelectron Spectroscopy (XPS) to confirm the elemental composition of the surface, or Atomic Force Microscopy (AFM) to observe changes in surface morphology.

-

Caption: A typical experimental workflow for surface modification using a silane coupling agent.

Applications in Drug Development

Silane coupling agents are increasingly utilized in the pharmaceutical and biomedical fields for a variety of applications:

-

Surface Modification of Implants: To improve biocompatibility and promote tissue integration of medical implants.[7]

-

Drug Delivery Systems: Functionalization of nanoparticles (e.g., silica, gold) for targeted drug delivery.[6] The organofunctional group can be used to attach specific ligands or drugs.

-

Biosensors: Immobilization of enzymes, antibodies, or other biomolecules onto sensor surfaces.

-

Chromatography: Modification of stationary phases to alter their separation characteristics.

Conclusion

Silane coupling agents are versatile molecules that play a crucial role in enhancing the performance of a wide range of materials. A thorough understanding of their chemical structure and mechanism of action is essential for their effective application. For researchers in drug development and materials science, the ability to tailor surface properties through silanization opens up numerous possibilities for creating advanced and functional materials. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of silane coupling agent technology.

References

- 1. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 2. nbinno.com [nbinno.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Silane Coupling Agent | Silane Adhesion Promoters | Multifunctional silanes | Surface Modifiers [powerchemical.net]

- 5. nbinno.com [nbinno.com]

- 6. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Structure of Silane Coupling Agent [silicone-surfactant.com]

- 9. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

- 10. specialchem.com [specialchem.com]

- 11. gelest.com [gelest.com]

- 12. Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 13. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. shinetsusilicone-global.com [shinetsusilicone-global.com]

The Double-Edged Sword: A Technical Guide to the Moisture Sensitivity of Trialkoxysilanes

For Researchers, Scientists, and Drug Development Professionals

Trialkoxysilanes are a cornerstone of materials science, serving as indispensable coupling agents, crosslinkers, and surface modifiers. Their utility, however, is intrinsically linked to their reactivity with water. This technical guide provides an in-depth exploration of the moisture sensitivity of trialkoxysilanes, detailing the kinetics, mechanisms, and experimental protocols crucial for their effective application in research and drug development.

The Core Reactions: Hydrolysis and Condensation

The interaction of trialkoxysilanes with moisture is a two-stage process: hydrolysis followed by condensation. These reactions are fundamental to the formation of stable siloxane bonds (Si-O-Si), which are the basis for silicone polymers and surface coatings.[1]

Hydrolysis is the initial, and often rate-determining, step where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) to form silanols. This reaction is reversible.

Condensation involves the reaction between silanol (B1196071) groups, or between a silanol and an alkoxy group, to form a siloxane bond and a byproduct of either water or alcohol.

These processes do not occur in isolation; they are a complex interplay of competing reactions influenced by a variety of factors.[2]

Signaling Pathway of Hydrolysis and Condensation

Caption: Stepwise hydrolysis of a trialkoxysilane to a silanetriol, followed by condensation to form siloxane bonds.

Factors Influencing Moisture Sensitivity

The rate and extent of hydrolysis and condensation are critically dependent on several factors:

-

pH of the Medium: The rate of hydrolysis is significantly influenced by pH, being rapid in both acidic and alkaline conditions and slowest at a neutral pH.[3] Acid catalysis involves the protonation of the alkoxy group, making it a better leaving group, while base catalysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.[4][5]

-

Catalyst: Both acid and base catalysts accelerate the hydrolysis and condensation reactions.[4] Common acid catalysts include hydrochloric acid and acetic acid, while ammonia (B1221849) and amines are frequently used as base catalysts.

-

Chemical Structure of the Silane:

-

Alkoxy Group: The size of the alkoxy group has a significant steric effect. The rate of hydrolysis generally decreases with increasing steric bulk: methoxy (B1213986) > ethoxy > propoxy.[3][4] For instance, a methoxysilane (B1618054) can hydrolyze 6-10 times faster than an ethoxysilane.[4]

-

Organic Substituent (R-group): The nature of the non-hydrolyzable organic group also impacts reactivity. Electron-donating groups can increase the rate of acid-catalyzed hydrolysis, while electron-withdrawing groups can accelerate base-catalyzed hydrolysis.[6] Steric hindrance from bulky R-groups generally slows down hydrolysis.[1]

-

-

Solvent: The choice of solvent can affect the solubility of the trialkoxysilane and the availability of water, thereby influencing the reaction rates.[3] Hydrophilic solvents can enhance the rate of hydrolysis.[3]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of both hydrolysis and condensation, following the Arrhenius law.[3]

-

Water Concentration: The concentration of water plays a crucial role. In many applications, water is in large excess, leading to pseudo-first-order kinetics with respect to the silane concentration.[1]

Quantitative Analysis of Hydrolysis Rates

The hydrolysis of trialkoxysilanes can be quantified by determining the reaction rate constants. The following tables summarize representative hydrolysis rate constants for various trialkoxysilanes under different conditions.

Table 1: Hydrolysis Rate Constants of Common Trialkoxysilanes under Acidic Conditions

| Silane | Functional Group (R) | Alkoxy Group | Hydrolysis Rate Constant (k) at pH 4 (h⁻¹) |

| Methyltrimethoxysilane (MTMS) | Methyl | Methoxy | 97 |

| Vinyltrimethoxysilane (VTMS) | Vinyl | Methoxy | 85 |

| 3-Aminopropyltrimethoxysilane (APTMS) | 3-Aminopropyl | Methoxy | 75 |

| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | 3-Glycidoxypropyl | Methoxy | 60 |

| Phenyltrimethoxysilane (PTMS) | Phenyl | Methoxy | 55 |

| Methyltriethoxysilane (MTES) | Methyl | Ethoxy | 15 |

| 3-Aminopropyltriethoxysilane (APTES) | 3-Aminopropyl | Ethoxy | 10 |

Note: Data compiled from various sources for comparative purposes. Rates are highly dependent on specific reaction conditions (e.g., temperature, solvent).[6]

Table 2: Effect of pH on the Hydrolysis Rate of a Trialkoxysilane

| pH | Relative Hydrolysis Rate |

| 2 | Very High |

| 4 | High |

| 7 | Very Low |

| 10 | High |

| 12 | Very High |

Note: This table illustrates the general trend of pH dependence on hydrolysis rate.[4][7]

Experimental Protocols for Characterization

The study of trialkoxysilane hydrolysis and condensation relies heavily on spectroscopic techniques that can monitor the chemical changes in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantitatively monitor the disappearance of the starting trialkoxysilane and the appearance of hydrolyzed and condensed species.

Instrumentation: High-resolution NMR spectrometer (e.g., 300 or 400 MHz).[1]

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of the trialkoxysilane in a suitable deuterated solvent (e.g., D₂O, ethanol-d₆) in an NMR tube.

-

If catalysis is required, add a known amount of an acid (e.g., HCl) or base (e.g., NH₄OH) to the solution.

-

Ensure the water-to-silane molar ratio is controlled and known.

-

-

Data Acquisition:

-

Acquire a ²⁹Si NMR spectrum of the initial solution. The chemical shift of the silicon atom will be characteristic of the starting trialkoxysilane.

-

Initiate the reaction (e.g., by adding water or catalyst if not already present) and immediately begin acquiring ²⁹Si NMR spectra at regular time intervals.

-

The appearance of new peaks at different chemical shifts will indicate the formation of partially hydrolyzed species (R-Si(OR)₂(OH)), fully hydrolyzed silanetriols (R-Si(OH)₃), and various condensed products (dimers, trimers, etc.).[8][9]

-

¹H NMR can also be used to monitor the disappearance of the alkoxy protons and the appearance of the alcohol byproduct.[10]

-

-

Data Analysis:

-

Integrate the peaks corresponding to the starting material and the various products in each spectrum.

-

Plot the concentration of the starting trialkoxysilane as a function of time to determine the reaction kinetics and calculate the rate constant.

-

Experimental Workflow for NMR Analysis

Caption: Workflow for monitoring trialkoxysilane hydrolysis using NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To monitor the chemical changes during hydrolysis and condensation by observing changes in vibrational bands.

Instrumentation: FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples.[1]

Methodology:

-

Sample Preparation:

-

Mix the trialkoxysilane, solvent, water, and catalyst (if any) in a vessel.

-

For in-situ measurements, place a drop of the reaction mixture directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record an initial FT-IR spectrum.

-

Record spectra at regular time intervals as the reaction proceeds.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).[1]

-

Observe the appearance and increase in the intensity of the broad Si-OH stretching band (around 3700-3200 cm⁻¹).[1]

-

Track the formation of siloxane bonds (Si-O-Si) by the appearance of a band around 1050-1000 cm⁻¹.[1]

-

The change in the absorbance of these characteristic peaks can be correlated with the extent of reaction.

-

Experimental Workflow for FT-IR Analysis

Caption: Workflow for monitoring trialkoxysilane hydrolysis and condensation using FT-IR spectroscopy.

Implications for Drug Development

The moisture sensitivity of trialkoxysilanes is a critical consideration in their application within drug development. For instance, in the formulation of drug delivery systems using silica (B1680970) nanoparticles, the controlled hydrolysis and condensation of trialkoxysilane precursors are essential for defining particle size, porosity, and surface chemistry. Understanding these reaction kinetics allows for the precise engineering of nanocarriers with desired drug loading and release profiles.

Furthermore, when using trialkoxysilanes to functionalize drug molecules or surfaces of medical devices, the stability of the silane in aqueous environments is paramount. Uncontrolled hydrolysis can lead to the degradation of the functional coating and loss of efficacy. Therefore, a thorough understanding and control of the factors influencing moisture sensitivity are essential for the development of stable and effective drug products and medical devices.

Storage and Handling

Given their reactivity with water, trialkoxysilanes are sensitive to atmospheric moisture and must be handled and stored under anhydrous conditions to prevent premature hydrolysis and condensation.[11] Containers should be kept tightly sealed, and it is often recommended to store them under an inert atmosphere (e.g., nitrogen or argon).[11]

Conclusion

The moisture sensitivity of trialkoxysilanes is a complex yet fundamental aspect of their chemistry that underpins their wide range of applications. For researchers and professionals in drug development, a comprehensive understanding of the kinetics and mechanisms of hydrolysis and condensation, as well as the experimental techniques for their characterization, is crucial for harnessing the full potential of these versatile molecules while mitigating the challenges associated with their reactivity. By carefully controlling the reaction conditions, it is possible to tailor the properties of the resulting materials for specific and demanding applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Properties of 3-Isocyanatopropyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 3-Isocyanatopropyltriethoxysilane (ICPTES), a versatile organosilane coupling agent. The information presented herein is intended to assist researchers and professionals in the accurate identification, characterization, and application of this compound. This document details its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral characteristics, provides detailed experimental protocols for spectral acquisition, and illustrates key reaction mechanisms.

Introduction

This compound, with the CAS number 24801-88-5, is a bifunctional organosilane featuring a reactive isocyanate group and a hydrolyzable triethoxysilyl group.[1] This dual functionality allows it to act as a molecular bridge between inorganic substrates (such as glass, metals, and silica) and organic polymers, making it a valuable component in adhesives, sealants, coatings, and surface modification applications.[1] A thorough understanding of its spectral properties is crucial for quality control, reaction monitoring, and elucidating the chemical nature of modified surfaces.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent feature is the strong, sharp absorption band associated with the asymmetric stretching of the isocyanate (-N=C=O) group.[1]

Key Vibrational Modes